2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tetrazole ring and both chlorophenyl and trifluoromethoxyphenyl groups
Preparation Methods
The synthesis of 2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl and trifluoromethoxyphenyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethoxyphenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. .
Scientific Research Applications
2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring and the phenyl groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target, but generally, the compound can inhibit or activate certain biological processes through its binding interactions .
Comparison with Similar Compounds
When compared to similar compounds, 2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide stands out due to its unique combination of structural features. Similar compounds include:
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives: These compounds share the chlorophenyl group but differ in the heterocyclic ring structure.
Trifluoromethoxyphenyl derivatives: These compounds contain the trifluoromethoxyphenyl group but lack the tetrazole ring. The uniqueness of 2-[5-(4-Chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide lies in its specific combination of these functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H11ClF3N5O2 |
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Molecular Weight |
397.74 g/mol |
IUPAC Name |
2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H11ClF3N5O2/c17-11-3-1-10(2-4-11)15-22-24-25(23-15)9-14(26)21-12-5-7-13(8-6-12)27-16(18,19)20/h1-8H,9H2,(H,21,26) |
InChI Key |
DOACYDVETYTQGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl |
Origin of Product |
United States |
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